Sulfur, (bromomethyl)pentafluoro-, (OC-6-21)-
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Overview
Description
(Bromomethyl)pentafluorosulfur(VI) is a chemical compound characterized by a bromine atom connected to a methyl group, which is further attached to a central sulfur atom encircled by five fluorine atoms. This compound is known for its high reactivity and versatility in various chemical reactions, making it a valuable reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Bromomethyl)pentafluorosulfur(VI) typically involves the reaction of bromomethane with sulfur hexafluoride under specific conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of (Bromomethyl)pentafluorosulfur(VI) involves large-scale reactors and advanced purification techniques. The process begins with the preparation of bromomethane and sulfur hexafluoride, followed by their controlled reaction in a reactor. The resulting product is then purified using distillation or crystallization methods to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
(Bromomethyl)pentafluorosulfur(VI) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The sulfur atom can undergo oxidation or reduction, altering the oxidation state of the compound.
Addition Reactions: The compound can participate in addition reactions with unsaturated molecules, forming new chemical bonds.
Common Reagents and Conditions
Common reagents used in reactions with (Bromomethyl)pentafluorosulfur(VI) include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures. Solvents such as dichloromethane or acetonitrile are often used to dissolve the reactants and facilitate the reaction .
Major Products Formed
The major products formed from reactions involving (Bromomethyl)pentafluorosulfur(VI) depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .
Scientific Research Applications
(Bromomethyl)pentafluorosulfur(VI) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which (Bromomethyl)pentafluorosulfur(VI) exerts its effects involves the interaction of the bromomethyl group with various molecular targets. The compound can form stable chemical bonds with a variety of elements, allowing it to participate in diverse chemical reactions. The sulfur atom, surrounded by five fluorine atoms, provides unique reactivity and stability, making it a valuable component in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
(Chloromethyl)pentafluorosulfur(VI): Similar in structure but with a chlorine atom instead of bromine.
(Fluoromethyl)pentafluorosulfur(VI): Contains a fluorine atom in place of the bromine atom.
(Iodomethyl)pentafluorosulfur(VI): Features an iodine atom instead of bromine.
Uniqueness
(Bromomethyl)pentafluorosulfur(VI) is unique due to its high reactivity and versatility in chemical reactions. The presence of the bromine atom provides distinct reactivity compared to its chlorine, fluorine, and iodine counterparts. This uniqueness makes it a valuable reagent in various fields of scientific research and industrial applications .
Properties
CAS No. |
66793-27-9 |
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Molecular Formula |
CH2BrF5S |
Molecular Weight |
220.99 g/mol |
IUPAC Name |
bromomethyl(pentafluoro)-λ6-sulfane |
InChI |
InChI=1S/CH2BrF5S/c2-1-8(3,4,5,6)7/h1H2 |
InChI Key |
XIUNJHDJRKLGKJ-UHFFFAOYSA-N |
Canonical SMILES |
C(S(F)(F)(F)(F)F)Br |
Origin of Product |
United States |
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